4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is a useful research compound. Its molecular formula is C12H5ClF3IN2O3 and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications
Halogen Chemistry and Electrophilic Substitutions
Mongin et al. (1998) discuss the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, a compound related to the chemical structure . This research demonstrates the neat conversion into various derivates through reaction sequences, providing insights into halogen chemistry and its applications in creating specific molecular configurations (Mongin et al., 1998).
Synthesis of Derivatives for Biological Applications
The study by Figueroa‐Pérez et al. (2006) on synthesizing 4-substituted 7-azaindole derivatives using related chloro- and dichloro-pyridine compounds highlights the significance of these chemicals in creating biologically active derivatives (Figueroa‐Pérez et al., 2006).
Metalations and Functionalizations in Organic Chemistry
Cottet et al. (2004) elaborate on the metalations and functionalizations of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This research underscores the versatility of such compounds in organic chemistry, particularly in regioexhaustive functionalization (Cottet et al., 2004).
Luminescence Sensing
Sun et al. (2017) describe the use of lanthanide organic frameworks for luminescence sensing of nitrobenzene and nitrophenol, where compounds related to the chemical structure of interest play a crucial role in sensing applications (Sun et al., 2017).
Electrophilic Substitution Reactions
Chan and Miller (1967) investigate the electrophilic substitution reactions of monochlorodiazabenzenes, including compounds similar to the structure . This study contributes to the understanding of the reactivity of these compounds in various chemical reactions (Chan & Miller, 1967).
Unique Coordination in Mononuclear Compounds
Reddig et al. (2004) discuss the unique example of flexible phenol coordination in mononuclear manganese compounds, highlighting the diverse applications of phenol derivatives in coordination chemistry (Reddig et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the pathways activated by PPTases, including microbial fatty acid synthase (FAS), a multidomain enzyme complex essential to bacterial cell viability and virulence . Reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted . These properties impact the bioavailability of the compound, further demonstrating its potential utility as a small-molecule inhibitor .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3IN2O3/c13-7-3-6(12(14,15)16)4-18-10(7)5-1-8(17)11(20)9(2-5)19(21)22/h1-4,20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWSDDOURNODEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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